

In-depth Technical Guide: In Vivo Pharmacokinetics of Epofolate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epofolate (BMS-753493) is a novel, targeted chemotherapeutic agent that has been investigated for the treatment of advanced solid tumors.[1] It is a folate conjugate of the epothilone analog BMS-748285, designed to selectively target cancer cells that overexpress the folate receptor alpha.[2] This guide provides a comprehensive overview of the in vivo pharmacokinetics of **Epofolate**, summarizing key data from preclinical and clinical studies, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. Although further development of **Epofolate** has been discontinued due to a lack of demonstrated antitumor activity in Phase I/IIa trials, the data gathered provides valuable insights into the behavior of folate receptor-targeted drug conjugates.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for **Epofolate** from in vivo studies in both human and animal models.

Table 1: Human Pharmacokinetic Parameters of **Epofolate** (BMS-753493) from Phase I/IIa Clinical Trials



Parameter	Study 1 (Days 1, 4, 8, 11 of a 21-day cycle)	Study 2 (Days 1-4 of a 21-day cycle)	Reference
Starting Dose	5 mg daily	2.5 mg daily	[2]
Maximum Tolerated Dose (MTD)	26 mg	15 mg	[2]
Half-life (conjugated epothilone)	0.2 - 0.6 hours (across dose levels)	Not explicitly stated, but plasma exposures increased in a dose- related fashion	[2]
Plasma Exposure (conjugated and free epothilone)	Increased in a dose- related fashion	Increased in a dose- related fashion	[2]
Cmax (Maximum Plasma Concentration)	Data not publicly available	Data not publicly available	
AUC (Area Under the Curve)	Data not publicly available	Data not publicly available	_

Table 2: Preclinical Pharmacokinetic Data of **Epofolate** in CD2F1 Mice



Parameter	Finding	Reference
Tumor Uptake (FR+ vs. FR-)	3-5 fold higher radioactivity in FR+ tumors (98M109) compared to FR- tumors (M109) up to 48 hours postdose.	
Tissue Distribution	Extensive distribution to various tissues. At 48 hours post-dose, radioactivity in FR+ tumors was 2-12 fold higher than in normal tissues, except for the intestine.	
Cmax	Data not publicly available	_
AUC	Data not publicly available	_

Experimental Protocols Human Pharmacokinetic Studies (Phase I/IIa)

Study Design: Two parallel, multi-institutional, first-in-human Phase I/IIa studies were conducted in patients with advanced solid tumors.[2] Both studies employed a 3+3 open-label, dose-escalation design during the Phase I portion.[1]

- Study 1 (NCT00546247): Patients received Epofolate once daily on Days 1, 4, 8, and 11 of a 21-day cycle.[2]
- Study 2: Patients received Epofolate once daily on Days 1-4 of a 21-day cycle.

Dosing and Administration: **Epofolate** was administered intravenously. The starting dose in Study 1 was 5 mg daily, and in Study 2, it was 2.5 mg daily.[2] Doses were escalated in subsequent cohorts to determine the maximum tolerated dose (MTD).

Sample Collection and Analysis: Plasma samples were collected at various time points following drug administration to determine the concentrations of both the conjugated **Epofolate** and the free epothilone analog. The specific analytical methods used for quantification (e.g.,



LC-MS/MS) are not detailed in the available literature but are standard practice for such studies.

Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life and plasma exposure, were calculated from the plasma concentration-time data. The data indicated a dose-related increase in plasma exposure for both the conjugated drug and its active epothilone payload.[2]

Preclinical Animal Studies (Mice)

Animal Model: Studies were conducted in CD2F1 mice bearing both folate receptor-positive (FR+) 98M109 tumors and folate receptor-negative (FR-) M109 tumors.

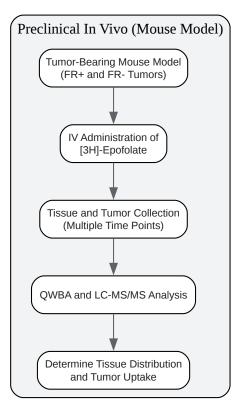
Dosing and Administration: [3H]-labeled **Epofolate** was administered intravenously to the tumor-bearing mice.

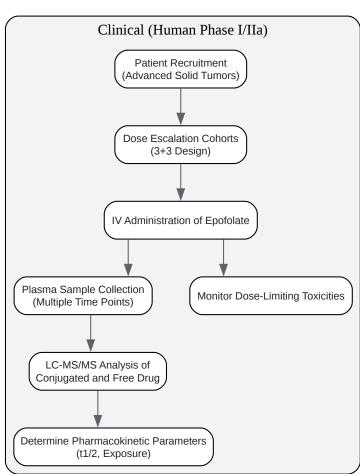
Sample Collection and Analysis: Tissue distribution and tumor uptake were assessed using quantitative whole-body autoradiography (QWBA) and liquid chromatography-mass spectrometry (LC-MS/MS). These techniques allowed for the measurement of radioactivity levels in various tissues and tumors at different time points post-administration.

Visualizations

Experimental Workflow: Folate Receptor-Targeted Drug Pharmacokinetics





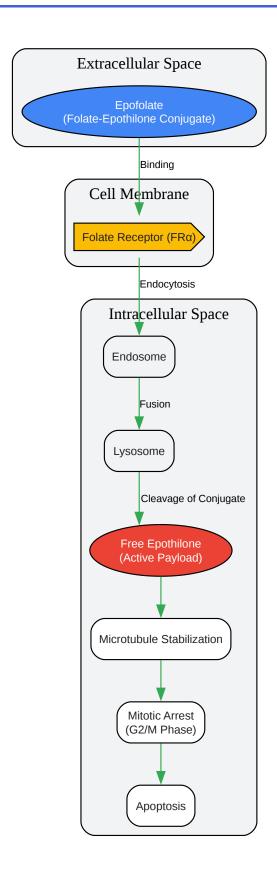


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Caption: Workflow for in vivo pharmacokinetic studies of **Epofolate**.

Signaling Pathway: Mechanism of Action of Epofolate





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References

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